Tri-sprintec

Description

Properties

CAS No. |

79871-54-8 |

|---|---|

Molecular Formula |

C43H55NO5 |

Molecular Weight |

665.9 g/mol |

IUPAC Name |

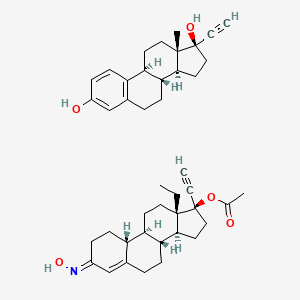

[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C23H31NO3.C20H24O2/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,14,18-21,26H,4,6-13H2,1,3H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/b24-17+;/t18-,19+,20+,21-,22-,23-;16-,17-,18+,19+,20+/m01/s1 |

InChI Key |

GYMWQLRSSDFGEQ-ADRAWKNSSA-N |

SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Synonyms |

Cilest norgestimate - ethinyl estradiol norgestimate, ethinyl estradiol drug combination Ortho Tri-Cyclen Tri-Cyclen |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Contraceptive Efficacy of Norgestimate and Ethinyl Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action of the combination oral contraceptive containing norgestimate (B1679921) and ethinyl estradiol (B170435). It delves into the pharmacodynamics and pharmacokinetics of this formulation, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key assays are outlined, and crucial signaling pathways and experimental workflows are visualized using the DOT language for Graphviz. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development and study of hormonal contraceptives.

Core Mechanism of Action: A Multi-pronged Approach to Contraception

The contraceptive efficacy of the norgestimate and ethinyl estradiol combination is primarily achieved through the synergistic action of its progestin and estrogen components. This formulation employs a multi-faceted strategy to prevent pregnancy, targeting the hypothalamic-pituitary-ovarian (HPO) axis, cervical mucus, and the endometrium.

The principal mechanism is the inhibition of ovulation . Ethinyl estradiol, a potent synthetic estrogen, suppresses the release of follicle-stimulating hormone (FSH) from the pituitary gland.[1] This prevents the development of a dominant ovarian follicle. Norgestimate, a third-generation progestin, and its active metabolites inhibit the mid-cycle surge of luteinizing hormone (LH), which is the direct trigger for ovulation.[1][2][3] This dual suppression of gonadotropins effectively prevents the release of an oocyte.[1]

Secondary mechanisms bolster the contraceptive effect. Norgestimate alters the consistency of the cervical mucus , making it thick, viscous, and less copious.[1][4] This altered mucus acts as a physical barrier, impeding sperm penetration into the uterus.[4] Furthermore, the hormonal combination induces changes in the endometrium , rendering it unreceptive to the implantation of a fertilized egg.[1] Long-term use of combined oral contraceptives is associated with a reduction in endometrial thickness.

Pharmacodynamics: Hormonal Suppression and Physiological Changes

The pharmacodynamic effects of norgestimate and ethinyl estradiol are centered on the suppression of the natural hormonal cycle and the consequent physiological changes that prevent pregnancy.

Hypothalamic-Pituitary-Ovarian (HPO) Axis Modulation

Norgestimate and ethinyl estradiol exert negative feedback on the hypothalamus and pituitary gland, disrupting the normal pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequent gonadotropin secretion.[1] This leads to a state of anovulation.

Signaling Pathway of HPO Axis Inhibition by Norgestimate and Ethinyl Estradiol

Caption: Negative feedback loop of norgestimate and ethinyl estradiol on the HPO axis.

Quantitative Effects on Hormone Levels and Endometrial Thickness

The administration of norgestimate and ethinyl estradiol leads to measurable changes in hormone levels and endometrial thickness.

| Parameter | Effect of Norgestimate and Ethinyl Estradiol | Reference |

| Follicle-Stimulating Hormone (FSH) | Suppression of basal and peak levels. | [3][5] |

| Luteinizing Hormone (LH) | Suppression of the mid-cycle surge. | [3][5] |

| Endometrial Thickness | Significant reduction with long-term use. | [6][7] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of norgestimate and ethinyl estradiol ensures sustained systemic concentrations necessary for their contraceptive effect.

| Parameter | Norgestimate (Norelgestromin - active metabolite) | Ethinyl Estradiol | Reference |

| Time to Peak Concentration (Tmax) | ~2 hours | ~2 hours | [8][9] |

| Protein Binding | >97% (primarily to albumin) | >97% (primarily to albumin) | [8] |

| Metabolism | Norgestimate is rapidly metabolized to norelgestromin (B1679859) (major active metabolite) and norgestrel. | Hepatic metabolism. | [8][9] |

| Elimination Half-life | 18-25 hours (Norelgestromin) | 10-16 hours | [9] |

| Excretion | Urine (~47%) and feces (~37%) as metabolites. | Urine and feces as metabolites. | [8] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the contraceptive effects of norgestimate and ethinyl estradiol.

Assessment of Ovulation Inhibition

Objective: To determine the efficacy of norgestimate and ethinyl estradiol in suppressing ovulation in healthy, reproductive-age women.

Methodology:

-

Subject Screening and Enrollment: Recruit healthy, non-pregnant women with regular menstrual cycles. Obtain informed consent and perform baseline physical and gynecological examinations.

-

Hormone Monitoring: Collect serum samples throughout a baseline menstrual cycle and subsequent treatment cycles.

-

Gonadotropin Measurement (Radioimmunoassay - RIA):

-

Principle: A competitive binding assay where radiolabeled hormone (e.g., ¹²⁵I-LH) competes with unlabeled hormone in the patient's serum for a limited number of binding sites on a specific antibody.

-

Procedure:

-

Incubate patient serum with a known amount of radiolabeled hormone and a specific primary antibody.

-

Add a second antibody to precipitate the primary antibody-hormone complex.

-

Centrifuge and separate the precipitate.

-

Measure the radioactivity of the precipitate using a gamma counter.

-

Calculate the concentration of the hormone in the patient's serum by comparing the results to a standard curve.

-

-

-

Ovarian Folliculometry: Perform transvaginal ultrasonography to monitor follicular growth and detect ovulation (follicular rupture).

-

Data Analysis: Compare hormone levels (FSH, LH) and ultrasonography findings between baseline and treatment cycles to confirm the absence of an LH surge and follicular rupture.

Experimental Workflow for Ovulation Inhibition Study

Caption: A typical workflow for a clinical trial assessing ovulation inhibition.

Evaluation of Cervical Mucus Properties

Objective: To quantify the changes in cervical mucus properties induced by norgestimate and ethinyl estradiol.

Methodology:

-

Sample Collection: Collect cervical mucus samples at mid-cycle during a baseline cycle and a treatment cycle.

-

In Vitro Sperm Penetration Assay (Kremer Test):

-

Principle: Measures the ability of sperm to penetrate a column of cervical mucus.

-

Procedure:

-

Fill a flat capillary tube with the collected cervical mucus.

-

Place the open end of the capillary tube in a reservoir of fresh, liquefied semen.

-

Incubate at 37°C.

-

After a set time (e.g., 60 minutes), use a microscope to count the number of motile sperm at various distances from the semen-mucus interface.[10][11]

-

-

-

Biophysical and Biochemical Analysis:

-

Viscosity: Measure using a viscometer. An increase in viscosity is expected with treatment.

-

Spinnbarkeit: Measure the stretchability of the mucus. A decrease is indicative of a progestogenic effect.

-

Mucin Content: Quantify specific mucins (e.g., MUC1, MUC2, MUC5AC, MUC5B) using ELISA.[12]

-

Assessment of Endometrial Receptivity

Objective: To evaluate the effect of norgestimate and ethinyl estradiol on the receptivity of the endometrium.

Methodology:

-

Endometrial Biopsy: Obtain an endometrial tissue sample during the mid-luteal phase of baseline and treatment cycles.

-

Histological Evaluation:

-

Process the tissue for paraffin (B1166041) embedding and sectioning.

-

Stain with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Examine for glandular and stromal development, and look for atrophic changes indicative of reduced receptivity.

-

-

Transvaginal Ultrasonography:

-

Measure endometrial thickness during the follicular and luteal phases. A thinner endometrium is generally considered less receptive.

-

-

Molecular Analysis (Endometrial Receptivity Array - ERA):

Conclusion

The combination of norgestimate and ethinyl estradiol provides a highly effective and reliable method of contraception through a multi-targeted mechanism of action. Its primary effect on the hypothalamic-pituitary-ovarian axis to inhibit ovulation is robustly supported by secondary effects on the cervical mucus and endometrium, which create an environment hostile to fertilization and implantation. The well-characterized pharmacokinetic profile of this combination ensures consistent hormonal levels to maintain its contraceptive efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of hormonal contraceptives. This in-depth understanding is crucial for the scientific community to innovate and refine contraceptive technologies, ensuring they meet the evolving needs of global reproductive health.

References

- 1. What is the mechanism of Norgestimate? [synapse.patsnap.com]

- 2. A new quantitative test for sperm penetration into cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 180 micrograms and 250 micrograms norgestimate on pituitary-ovarian function and cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of norgestimate in combination with ethinyl estradiol on cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Radioimmunologic studies on serum gonadotropic hormones during oral contraception] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. webofjournals.com [webofjournals.com]

- 7. Effect of long-term combined oral contraceptive pill use on endometrial thickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Tests of sperm–cervical mucus interaction (Chapter 6) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]

- 11. Tests of Sperm-Cervical Mucus Interaction (Chapter 8) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]

- 12. The effect of ethinyl estradiol and drospirenone-containing oral contraceptives upon mucoprotein content of cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endometrial Receptivity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Molecular and biological markers for assessing endometrial receptivity in infertile women: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endometrial receptivity testing for assisted reproductive technologies - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Profiling of Norgestimate and Ethinyl Estradiol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norgestimate (B1679921) (NGM) and ethinyl estradiol (B170435) (EE) are synthetic hormones commonly used in combination oral contraceptives. The efficacy and safety of these compounds are intrinsically linked to their metabolic fate within the body. Norgestimate, a progestin, is a prodrug that undergoes extensive first-pass metabolism to form its active metabolites. Ethinyl estradiol, a potent synthetic estrogen, is also subject to significant metabolic conversion. Understanding the metabolic pathways, the resulting metabolites, and the enzymes responsible is crucial for drug development, bioequivalence studies, and the assessment of potential drug-drug interactions. This technical guide provides an in-depth overview of the metabolic profiling of norgestimate and ethinyl estradiol, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows.

Metabolic Pathways and Metabolites

Norgestimate Metabolism

Norgestimate is rapidly and extensively metabolized in the gastrointestinal tract and liver. The primary metabolic pathway involves the deacetylation of the parent compound to form its major active metabolite, 17-deacetylnorgestimate, also known as norelgestromin (B1679859) (NGMN). Norelgestromin is further metabolized to another active progestin, norgestrel (B7790687) (NG), which exists as a racemic mixture, with levonorgestrel (B1675169) being the biologically active enantiomer.[1][2][3] Subsequent metabolism of these active compounds involves hydroxylation and conjugation.[2] Urinary metabolite identification has also revealed the presence of hydroxylated and tetrahydro-norgestrel derivatives.[4]

Ethinyl Estradiol Metabolism

Ethinyl estradiol undergoes extensive metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes. The major metabolic pathway is the 2-hydroxylation of the aromatic A-ring, catalyzed predominantly by CYP3A4 and to a lesser extent by CYP2C9.[5][6] This results in the formation of 2-hydroxyethinyl estradiol, a catechol estrogen. This primary metabolite, along with other minor hydroxylated metabolites, subsequently undergoes extensive phase II metabolism, forming sulfate (B86663) and glucuronide conjugates, which are then excreted in the urine and feces.[3][7]

Quantitative Data Presentation

The following tables summarize the key pharmacokinetic parameters for norgestimate's active metabolites and ethinyl estradiol.

Table 1: Pharmacokinetic Parameters of Norgestimate Metabolites (following oral administration of Norgestimate/Ethinyl Estradiol)

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Half-life (h) | Reference |

| Norelgestromin (NGMN) | 1.82 | 1.5 | 16.1 | 18-25 | [8] |

| Norgestrel (NG) | 2.79 | 1.7 | 49.9 | 38-45 | [8] |

Table 2: Pharmacokinetic Parameters of Ethinyl Estradiol (following oral administration of Norgestimate/Ethinyl Estradiol)

| Analyte | Cmax (pg/mL) | Tmax (h) | AUC (h*ng/mL) | Half-life (h) | Reference |

| Ethinyl Estradiol (EE) | 108 ± 34 | 1.8 ± 1.1 | 10.5 ± 4.3 | Not Specified | [9] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of norgestimate and ethinyl estradiol using human liver microsomes.

a. Materials:

-

Human liver microsomes (HLM)

-

Norgestimate and Ethinyl Estradiol

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) for quenching

-

Incubator/water bath at 37°C

b. Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the test compound (norgestimate or ethinyl estradiol) at the desired concentration (e.g., 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-CYP mediated metabolism.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

LC-MS/MS Method for Simultaneous Quantification in Human Plasma

This protocol provides a detailed methodology for the simultaneous analysis of norgestimate, its metabolites, and ethinyl estradiol in human plasma.

a. Sample Preparation (Solid-Phase Extraction - SPE):

-

Internal Standard Spiking: To a 0.5 mL aliquot of human plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).

-

Pre-treatment: Add 0.5 mL of 1% formic acid to the plasma sample and vortex.

-

SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.0 mL of water to remove polar interferences, followed by a wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

-

Elution: Elute the analytes from the cartridge with a strong organic solvent (e.g., 1.0 mL of acetonitrile or methanol).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

b. Chromatographic Conditions (UPLC):

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient program is employed to separate the analytes, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

c. Mass Spectrometry Conditions (Tandem Quadrupole MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode for norgestimate and its metabolites, and often in negative mode for ethinyl estradiol, though derivatization can allow for positive mode detection.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized for maximum signal intensity for each compound.

Mandatory Visualizations

Metabolic Pathways

Caption: Metabolic pathway of norgestimate to its primary active metabolites.

References

- 1. drugs.com [drugs.com]

- 2. medicine.com [medicine.com]

- 3. Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]

- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prolonged monitoring of ethinyl estradiol and levonorgestrel levels confirms an altered pharmacokinetic profile in obese oral contraceptives users - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Norgestimate on Androgen Receptor Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgestimate (B1679921), a third-generation progestin, is widely utilized in hormonal contraceptives. Beyond its progestational activity, norgestimate exhibits a notable anti-androgenic profile. A key mechanism contributing to this effect is its influence on the intracellular trafficking of the androgen receptor (AR). This technical guide provides an in-depth analysis of the current understanding of norgestimate's effects on AR trafficking, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and workflows. While direct quantitative data on norgestimate-induced AR translocation dynamics remains an area for further investigation, this guide synthesizes existing knowledge on its receptor binding and qualitative effects on nuclear translocation, offering a valuable resource for researchers in reproductive biology, endocrinology, and pharmacology.

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in mediating the physiological effects of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Upon ligand binding, the AR undergoes a conformational change, dissociates from chaperone proteins in the cytoplasm, and translocates to the nucleus. Within the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. The subcellular localization of the AR is thus a critical determinant of its activity.

Norgestimate (NGM) is a synthetic progestin that, along with its active metabolites, including norelgestromin (B1679859) (17-deacetylnorgestimate), possesses anti-androgenic properties.[1] This anti-androgenic activity is multifaceted, involving the inhibition of 5α-reductase and an increase in sex hormone-binding globulin (SHBG) levels.[1] Crucially, a significant component of its anti-androgenic mechanism is its interference with AR nuclear translocation.[1] It has been demonstrated that while norgestimate permits the transport of green fluorescent protein-tagged AR into the nucleus, it does so less efficiently than natural ligands. This guide delves into the specifics of this interaction, providing a comprehensive overview for researchers.

Quantitative Data on Norgestimate and Androgen Receptor Interaction

While direct quantitative data on the kinetics of norgestimate-induced AR trafficking is limited in the current literature, valuable insights can be drawn from its binding affinity for the androgen receptor. This data provides a foundational understanding of the initial interaction that precedes cellular trafficking.

| Compound | Receptor | Relative Binding Affinity (RBA) vs. DHT | IC50 (nM) | Reference(s) |

| Norgestimate | Androgen Receptor (Rat Prostatic) | 0.3% | 764 | [2] |

| 17-Deacetylnorgestimate (Norelgestromin) | Androgen Receptor (Rat Prostatic) | 1.3% | - | [3] |

| 3-keto norgestimate | Androgen Receptor (Rat Prostatic) | 2.5% | - | [2] |

| Levonorgestrel | Androgen Receptor (Rat Prostatic) | 22.0% | - | [2][3] |

| Gestodene | Androgen Receptor (Rat Prostatic) | 15.4% | - | [3] |

| Dihydrotestosterone (DHT) | Androgen Receptor (Rat Prostatic) | 100% | - | [2] |

Signaling Pathways and Molecular Interactions

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, leading to a cascade of events culminating in gene transcription. Norgestimate, acting as a partial agonist/antagonist, interferes with this pathway.

References

- 1. The paradigm of norgestimate: a third-generation testosterone-derivative progestin with a peripheral anti-androgenic activity and the lowest risk of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Ethinyl Estradiol on the Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethinyl estradiol (B170435) (EE), a synthetic estrogen widely used in oral contraceptives, exerts a significant influence on the gut microbiome, a complex ecosystem critical to host health. This technical guide provides an in-depth analysis of the current understanding of the interactions between EE and the gut microbiota. It summarizes key quantitative data on microbial composition changes, details relevant experimental protocols, and visualizes the underlying molecular pathways. The bidirectional relationship between EE and the gut microbiome, mediated by the "estrobolome," highlights the potential for microbial interventions to modulate estrogen-related health outcomes and informs future drug development strategies.

Introduction

The human gut microbiome, comprising trillions of microorganisms, functions as a dynamic endocrine organ, influencing various physiological processes, including the metabolism of xenobiotics like ethinyl estradiol. The concept of the "estrobolome" refers to the collection of gut microbial genes capable of metabolizing estrogens, thereby modulating their systemic levels and effects.[1] Ethinyl estradiol, upon ingestion, undergoes enterohepatic circulation, a process significantly influenced by the enzymatic activity of the gut microbiota.[2][3] This guide explores the intricate mechanisms of this interaction, its implications for health, and the methodologies employed to study these effects.

Quantitative Impact of Ethinyl Estradiol on Gut Microbiota Composition

The administration of ethinyl estradiol, primarily as a component of oral contraceptives (OCs), has been shown to alter the composition and diversity of the gut microbiome. However, findings from human and animal studies can vary, reflecting differences in study design, host genetics, and lifestyle factors. Below are tables summarizing key quantitative findings from the literature.

Table 1: Ethinyl Estradiol-Induced Changes in Gut Microbial Alpha and Beta Diversity

| Study Type | Organism | Ethinyl Estradiol Formulation | Key Findings on Diversity | Citation(s) |

| Human Clinical Trial | Obese Adolescent Girls with PCOS | Combined Oral Contraceptives (OCP) | No significant difference in α-diversity (richness, evenness, Shannon diversity) or β-diversity (PERMANOVA, p=0.56) compared to untreated controls. | [4] |

| Human Pilot Trial | Physically Active Females | Hormonal Birth Control (HBC) including OCs | No significant effect on α-diversity. Significant difference in β-diversity between HBC and control groups (PERMANOVA, P=0.015). | [5] |

| Human Longitudinal Study | Healthy Women | Oral Contraceptives (OC) | No significant changes in the diversity or composition of the gut microbiome following OC initiation. | [2][6] |

Table 2: Ethinyl Estradial-Induced Changes in Relative Abundance of Specific Gut Microbial Taxa

| Study Type | Organism | Ethinyl Estradiol Formulation | Microbial Taxon | Direction of Change | Quantitative Change | Citation(s) |

| Human Longitudinal Study | Healthy Women | Oral Contraceptives (OC) | Eubacterium ramulus | Positive association with serum estradiol and SHBG | P-value = 0.0007 for estradiol, P-value = 0.0005 for SHBG | [6] |

| Rodent Model | Mice | Oral Contraceptives (OC) | Erysipelotrichales | Increase | 40% higher in OC-treated group | [7] |

| Rodent Model | Mice | Estradiol (E2) | Verrucomicrobia (Phylum) | Increase | - | [8] |

| Rodent Model | Mice | Estradiol (E2) | Akkermansia (Genus) | Increase | - | [8] |

| Rodent Model | Mice | Estradiol (E2) | Firmicutes/Bacteroidetes ratio | No significant change in normal physiology; lower in AOM/DSS-treated males with E2 | - | [9] |

| Rodent Model | Mice | Ethinyl Estradiol (EE) | Bacteroides | Increase | - | [10] |

| Rodent Model | Mice | Ethinyl Estradiol (EE) | Bifidobacterium | Increase (in F1 females) | - | [10][11] |

Key Signaling Pathways and Mechanisms

The interaction between ethinyl estradiol and the gut microbiome involves complex signaling pathways, primarily centered around the enterohepatic circulation of estrogens and the activation of estrogen receptors in the gut epithelium.

Enterohepatic Circulation of Ethinyl Estradiol

Ethinyl estradiol is conjugated in the liver, primarily with glucuronic acid, to form water-soluble metabolites that are excreted into the bile and subsequently enter the intestine.[3] Certain gut bacteria, possessing the enzyme β-glucuronidase, can deconjugate these metabolites, releasing active EE back into the intestinal lumen for reabsorption into the bloodstream.[3][12] This process extends the half-life and systemic exposure of EE.

Caption: Enterohepatic circulation of ethinyl estradiol.

Estrogen Receptor Signaling in Gut Epithelial Cells

Ethinyl estradiol can directly interact with estrogen receptors (ERs), particularly ERβ, which are expressed in intestinal epithelial cells.[13][14] This interaction can modulate intestinal barrier function by regulating the expression of tight junction proteins such as occludin and junctional adhesion molecule-A (JAM-A).[13] This signaling pathway can influence gut permeability and the host's inflammatory response.

Caption: EE signaling in gut epithelial cells.

Experimental Protocols

Standardized methodologies are crucial for the reproducible investigation of ethinyl estradiol's effects on the gut microbiome. The following sections detail common experimental workflows.

Fecal Sample Collection and DNA Extraction

The accurate analysis of the gut microbiome begins with proper sample collection and DNA extraction.

Caption: Fecal DNA extraction workflow.

Detailed Methodology:

-

Sample Collection: Fecal samples are self-collected by participants using a provided kit.[15] It is critical to minimize exposure to ambient temperature to preserve microbial DNA integrity. Samples should be immediately frozen at -80°C or collected in a DNA stabilizing solution.[15][16]

-

DNA Extraction: Commercially available kits, such as the QIAamp PowerFecal Pro DNA Kit, are commonly used for their standardized protocols.[15]

-

Mechanical Lysis: A crucial step for lysing gram-positive bacteria is bead-beating, which involves vigorous shaking of the sample with beads of various sizes.[17]

-

DNA Purification: The kit protocols typically include steps to remove inhibitors and purify the DNA.

-

Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). DNA integrity is checked via gel electrophoresis.[15]

16S rRNA Gene Sequencing and Analysis

16S rRNA gene sequencing is a widely used method for profiling the taxonomic composition of the gut microbiota.

Caption: 16S rRNA gene sequencing workflow.

Detailed Methodology:

-

PCR Amplification: The variable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal primers.[18]

-

Library Preparation: Sequencing adapters and barcodes are ligated to the amplicons to allow for multiplexing of samples.

-

Sequencing: The prepared library is sequenced on a high-throughput platform such as the Illumina MiSeq.

-

Bioinformatics Analysis: Raw sequencing reads are processed using pipelines like QIIME 2 or DADA2. This includes quality filtering, denoising, and clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Taxonomic Assignment: OTUs/ASVs are assigned to a taxonomic lineage by comparing their sequences to a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community structure. Statistical tests like PERMANOVA are used to assess the significance of group differences in beta diversity.[5]

Fecal β-Glucuronidase Activity Assay

Measuring the activity of β-glucuronidase in fecal samples provides a functional readout of the estrobolome.

Caption: β-Glucuronidase activity assay workflow.

Detailed Methodology:

-

Sample Preparation: A known weight of fecal material is homogenized in a neutral pH buffer (e.g., phosphate buffer, pH 7.0).[16][19]

-

Cell Lysis: Bacterial cells are lysed, often by sonication, to release intracellular enzymes.[19]

-

Enzyme Extraction: The homogenate is centrifuged, and the supernatant containing the enzymes is collected.

-

Enzymatic Reaction: The supernatant is incubated with a chromogenic substrate, such as p-nitrophenyl-β-D-glucuronide, at 37°C.[16][19]

-

Measurement: The reaction is stopped, and the absorbance of the released product (p-nitrophenol) is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).[19]

-

Calculation: The enzyme activity is calculated based on the amount of product formed over time and normalized to the protein concentration of the sample.

Conclusion and Future Directions

The interplay between ethinyl estradiol and the gut microbiome is a critical area of research with significant implications for women's health and the development of pharmaceuticals. While current evidence clearly indicates that EE can modulate the gut microbial composition and function, further research is needed to establish a more precise and quantitative understanding of these changes in diverse human populations. Future studies should focus on:

-

Large-scale, longitudinal clinical trials: To obtain robust quantitative data on the effects of different oral contraceptive formulations on the gut microbiome.

-

Multi-omics approaches: Integrating metagenomics, metatranscriptomics, and metabolomics to provide a more comprehensive picture of the functional consequences of EE-induced microbial shifts.

-

Mechanistic studies: Elucidating the precise molecular mechanisms by which specific bacterial species and their enzymes influence EE metabolism and host signaling pathways.

-

Personalized medicine: Investigating how individual variations in the gut microbiome may predict the efficacy and side effects of hormonal contraceptives, paving the way for personalized therapeutic strategies.

A deeper understanding of the ethinyl estradiol-gut microbiome axis will be instrumental for drug development professionals in designing safer and more effective hormonal therapies and for researchers and scientists in unraveling the complex interplay between xenobiotics, the microbiome, and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Longitudinal analysis of the impact of oral contraceptive use on the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen-Gut-Brain Axis: Examining the Role of Combined Oral Contraceptives on Mental Health Through Their Impact on the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined Oral Contraceptive Treatment Does Not Alter the Gut Microbiome but Affects Amino Acid Metabolism in Sera of Obese Girls With Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. jdc.jefferson.edu [jdc.jefferson.edu]

- 7. Oral Contraceptives Induce Time- and Intestinal Segment-Dependent Shifts in the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct Changes in Gut Microbiota Are Associated with Estradiol-Mediated Protection from Diet-Induced Obesity in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 17β-Estradiol supplementation changes gut microbiota diversity in intact and colorectal cancer-induced ICR male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of exposure to bisphenol A and ethinyl estradiol on the gut microbiota of parents and their offspring in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Unraveling the links between estrogen and gut microbiota in sex-hormone driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oestradiol decreases colonic permeability through oestrogen receptor β-mediated up-regulation of occludin and junctional adhesion molecule-A in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assessment of the human fecal microbiota: I. Measurement and reproducibility of selected enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-throughput DNA extraction strategy for fecal microbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 16S rRNA gene sequencing reveals altered composition of gut microbiota in patients with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pjmonline.org [pjmonline.org]

The Pharmacodynamics of Norgestimate's Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (B1679921) (NGM) is a third-generation progestin widely used in hormonal contraceptives. As a prodrug, norgestimate undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, leading to the formation of its pharmacologically active metabolites.[1] This technical guide provides an in-depth exploration of the pharmacodynamics of these key metabolites, primarily norelgestromin (B1679859) (NGMN) and levonorgestrel (B1675169) (LNG), focusing on their interactions with steroid hormone receptors and the subsequent physiological effects. Understanding the distinct and combined actions of these metabolites is crucial for the rational design and development of new hormonal therapies.

Metabolic Pathway of Norgestimate

Upon oral administration, norgestimate is rapidly converted to its primary active metabolites. The initial and major metabolic step is deacetylation to form norelgestromin (17-deacetylnorgestimate). A smaller fraction of norgestimate is metabolized to levonorgestrel.[2] Norelgestromin can be further metabolized to levonorgestrel.[3]

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of norgestimate's active metabolites is characterized by their binding affinities to various steroid hormone receptors. This data is critical for understanding their progestational and androgenic potential.

Table 1: Progesterone (B1679170) Receptor (PR) Binding Affinity of Norgestimate and its Metabolites

| Compound | Receptor Source | Relative Binding Affinity (RBA, % of Progesterone) | Reference Compound |

| Norgestimate | Rabbit Uterus | ~100 | Progesterone |

| Norelgestromin (17-deacetylnorgestimate) | Rabbit Uterus | ~100 | Progesterone |

| Levonorgestrel | Rabbit Uterus | ~500 | Progesterone |

| Levonorgestrel | Human Myometrium | 110 | R5020 |

| Levonorgestrel | Human Progesterone Receptor | 323 | Progesterone |

| Norgestimate (L-isomer) | Human Myometrium | 0.8 | R5020 |

| Norelgestromin (Levonorgestrel-3-oxime) | Human Myometrium | 8 | R5020 |

Data compiled from multiple sources.[2][4][5]

Table 2: Androgen Receptor (AR) Binding Affinity of Norgestimate and its Metabolites

| Compound | Receptor Source | Relative Binding Affinity (RBA, % of Dihydrotestosterone/Metribolone) | Reference Compound |

| Norgestimate | Rat Prostate | 0.3 | Dihydrotestosterone |

| Norelgestromin (17-deacetylnorgestimate) | Rat Prostate | 1.3 | Dihydrotestosterone |

| Levonorgestrel | Rat Prostate | 22 | Dihydrotestosterone |

| Levonorgestrel | Human Androgen Receptor | 58 | Dihydrotestosterone |

| Norgestimate | - | 0 | Metribolone |

| Norelgestromin | - | 0 | Metribolone |

| Levonorgestrel | - | 45 | Metribolone |

Data compiled from multiple sources.[4][5]

Signaling Pathways

The biological effects of norelgestromin and levonorgestrel are mediated through their interaction with the progesterone and androgen receptors, which are ligand-activated transcription factors.

Progesterone Receptor Signaling

Activation of the progesterone receptor by norelgestromin and levonorgestrel leads to the modulation of gene expression, resulting in progestational effects such as ovulation inhibition and endometrial changes.

Androgen Receptor Signaling

Levonorgestrel, and to a much lesser extent norelgestromin, can bind to the androgen receptor, potentially leading to androgenic effects.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the pharmacodynamics of norgestimate's active metabolites.

In Vitro Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity of test compounds (norelgestromin, levonorgestrel) to the progesterone and androgen receptors.

Methodology:

-

Receptor Preparation:

-

For progesterone receptor binding, cytosol from the uterus of estrogen-primed rabbits or human myometrial tissue is prepared.[5][6]

-

For androgen receptor binding, cytosol from the ventral prostate of rats is utilized.[5]

-

Tissues are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to obtain the cytosol fraction containing the soluble receptors.[7]

-

-

Competitive Binding Reaction:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compounds (norgestimate metabolites) are added to compete for binding to the receptor.

-

The reaction is incubated to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Dextran-coated charcoal is commonly used to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal.

-

-

Quantification:

-

The radioactivity of the supernatant (containing the receptor-bound radioligand) is measured using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

-

Relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

-

In Vitro Androgen Receptor Transactivation Assay

Objective: To assess the functional androgenic activity of norgestimate and its metabolites.

Methodology:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

Transfected cells are incubated with varying concentrations of the test compounds (norgestimate, norelgestromin, levonorgestrel) or a reference androgen (e.g., testosterone (B1683101) acetate, dihydrotestosterone).[1]

-

-

Reporter Gene Assay:

-

After incubation, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

An increase in reporter gene activity indicates androgenic agonism.

-

In Vivo Progestational Activity (Clauberg Test)

Objective: To evaluate the progestational effect of norgestimate and its metabolites on the uterine endometrium.

Methodology:

-

Animal Model: Immature female rabbits are primed with estrogen to induce uterine growth.[6]

-

Compound Administration: The estrogen-primed rabbits are treated with the test compounds (norgestimate, norelgestromin, levonorgestrel) or a vehicle control.

-

Endpoint Measurement:

-

After a set treatment period, the animals are euthanized, and the uteri are excised.

-

The degree of endometrial proliferation is assessed histologically (McPhail scale) to determine the progestational potency.[8]

-

In Vivo Androgenic Activity

Objective: To determine the androgenic potential of norgestimate and its metabolites by measuring the stimulation of prostate growth.

Methodology:

-

Animal Model: Immature, castrated male rats are used to minimize the influence of endogenous androgens.[6]

-

Compound Administration: The castrated rats are treated with the test compounds (norgestimate, norelgestromin, levonorgestrel), a reference androgen (e.g., testosterone propionate), or a vehicle control.

-

Endpoint Measurement:

-

After the treatment period, the animals are euthanized, and the ventral prostate glands are excised and weighed.[5]

-

An increase in prostate weight indicates androgenic activity.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro assessment of the pharmacodynamics of norgestimate's active metabolites.

Conclusion

The pharmacodynamic activity of norgestimate is primarily attributable to its active metabolites, norelgestromin and levonorgestrel. Norelgestromin exhibits high progestational activity with minimal androgenicity, while levonorgestrel is a potent progestin with notable androgenic properties. This detailed technical guide, encompassing quantitative data, signaling pathways, and experimental protocols, provides a comprehensive resource for researchers and professionals in the field of drug development. A thorough understanding of the distinct pharmacodynamic profiles of these metabolites is essential for optimizing the efficacy and safety of existing and future hormonal therapies.

References

- 1. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norelgestromin - Wikipedia [en.wikipedia.org]

- 4. Levonorgestrel (CAS 797-63-7): R&D Systems [rndsystems.com]

- 5. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Validation of in vitro screening models for progestagenic activities: inter-assay comparison and correlation with in vivo activity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Mechanism of Ethinyl Estradiol in Acne Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acne vulgaris is a multifactorial skin disorder with a significant hormonal component, primarily driven by androgen-mediated stimulation of sebaceous glands. Ethinyl estradiol (B170435) (EE), a potent synthetic estrogen, is a cornerstone of hormonal acne therapy, typically administered in combined oral contraceptives (COCs). Its efficacy stems from a multi-pronged molecular mechanism that converges on reducing the bioavailability and activity of androgens. This guide delineates the systemic and local molecular actions of EE, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the key pathways involved.

Introduction to Acne Pathogenesis and Hormonal Influence

The development of acne vulgaris involves four key processes:

-

Sebum Hypersecretion: Overproduction of sebum by sebaceous glands.

-

Follicular Hyperkeratinization: Abnormal shedding of keratinocytes lining the hair follicle, leading to ductal obstruction and the formation of comedones.

-

Cutibacterium acnes Colonization: Proliferation of the anaerobic bacterium C. acnes within the plugged follicle.

-

Inflammation: Release of inflammatory mediators in response to bacterial proliferation and follicular rupture.[1]

Androgens, particularly testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), are the primary drivers of sebum production.[2][3] Sebaceous glands express androgen receptors, and their stimulation leads to both gland enlargement (hypertrophy) and increased lipid synthesis. The activity of these glands is therefore highly dependent on the local and systemic androgen-to-estrogen ratio.[3] Ethinyl estradiol shifts this balance, creating a less androgenic environment and thereby mitigating a root cause of acne.

Systemic Molecular Mechanisms of Ethinyl Estradiol

Ethinyl estradiol's primary anti-acne effects are systemic, originating from its influence on the endocrine system. These mechanisms work in concert to decrease the amount of biologically active androgens that can act on the sebaceous gland.

Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis

The core systemic action of EE, particularly when combined with a progestin in COCs, is the negative feedback inhibition of the HPO axis.

-

Hypothalamic Action: EE suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[4]

-

Pituitary Action: The reduction in GnRH stimulation leads to decreased synthesis and secretion of the gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary gland.[1][4]

-

Ovarian Action: LH is the primary stimulus for theca cells in the ovaries to produce androgens (e.g., androstenedione (B190577) and testosterone). By suppressing LH secretion, EE effectively reduces ovarian androgen synthesis, a major source of circulating androgens in women.[1][5]

This suppression leads to a significant decrease in total testosterone levels.

Caption: Ethinyl Estradiol suppresses GnRH and LH, reducing ovarian androgen synthesis.

Stimulation of Hepatic Sex Hormone-Binding Globulin (SHBG) Synthesis

Another critical mechanism is the potent stimulation of Sex Hormone-Binding Globulin (SHBG) production by the liver.[1][5]

-

Function of SHBG: SHBG is a circulating glycoprotein (B1211001) that binds with high affinity to sex steroids, particularly testosterone and DHT.[6]

-

Effect of EE: Ethinyl estradiol directly upregulates the transcription and synthesis of SHBG in hepatocytes.[7][8]

-

Reduced Bioavailability: When testosterone is bound to SHBG, it is biologically inactive and cannot enter cells to bind to androgen receptors.[6] By dramatically increasing SHBG levels (often 2- to 4-fold), EE significantly reduces the concentration of "free" testosterone, the fraction responsible for androgenic effects like sebum production.[6][9]

This effect is dose-dependent and is a key differentiator between various COC formulations.[10]

References

- 1. Hormonal Treatment of Acne in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adult female acne: a guide to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 5. Efficacy and safety of combined ethinyl estradiol/drospirenone oral contraceptives in the treatment of acne - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sex hormone–binding globulin - Wikipedia [en.wikipedia.org]

- 7. Estrogen and androgen regulation of sex hormone binding globulin secretion by a human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical and hormonal effects of ethinylestradiol combined with gestodene and desogestrel in young women with acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects on sex hormone binding globulin of different oral contraceptives containing norethisterone and lynestrenol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Norgestimate on Sex Hormone-Binding Globulin (SHBG) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of the synthetic progestin norgestimate (B1679921) on serum levels of sex hormone-binding globulin (SHBG). As a key component of many combined oral contraceptives (COCs), norgestimate, in conjunction with ethinyl estradiol (B170435), plays a significant role in modulating SHBG concentrations, which has important implications for androgen bioavailability and overall hormonal balance. This document synthesizes quantitative data from various clinical studies, details the experimental methodologies used for SHBG measurement, and illustrates the underlying molecular pathways.

Introduction

Sex hormone-binding globulin (SHBG) is a glycoprotein (B1211001) primarily synthesized in the liver that binds to androgens and estrogens in the bloodstream, thereby regulating their bioavailability to target tissues.[1] The concentration of circulating SHBG is a critical determinant of the free, biologically active fraction of sex hormones. Oral contraceptives, particularly the estrogen component, are known to significantly influence SHBG levels.[1][2] Norgestimate, a third-generation progestin, is characterized by its low androgenicity.[3] This property is crucial as it does not counteract the estrogen-induced increase in SHBG, a common effect of more androgenic progestins.[4][5] This guide delves into the specific effects of norgestimate-containing COCs on SHBG levels, providing a detailed resource for researchers and professionals in the field of pharmacology and drug development.

Quantitative Effects of Norgestimate on SHBG Levels

Clinical studies have consistently demonstrated that combined oral contraceptives containing norgestimate and ethinyl estradiol lead to a substantial increase in SHBG levels. This effect is primarily attributed to the ethinyl estradiol component, with norgestimate's minimal androgenicity allowing for the full expression of this estrogenic action.

The following tables summarize the quantitative data from key clinical trials investigating the impact of norgestimate-containing COCs on SHBG levels.

Table 1: Percentage Increase in SHBG Levels with Norgestimate/Ethinyl Estradiol Formulations

| Formulation (Norgestimate/Ethinyl Estradiol) | Study Population | Duration of Treatment | Mean Percentage Increase in SHBG | Reference |

| 250 µg / 35 µg (monophasic) | 46 women | 12 cycles | 200-240% on days 11 and 21 | [6] |

| Triphasic (180/215/250 µg) / 35 µg | Healthy women | 3 months | Approximately 150% | [7] |

| 250 µg / 35 µg (monophasic) | Healthy women | >3 cycles | Significantly higher than LNG/EE | [8] |

Table 2: Comparative Effects of Different Progestins on SHBG Levels in Combined Oral Contraceptives

| Progestin | Estrogen Dose (Ethinyl Estradiol) | Approximate Mean Increase in SHBG | Reference |

| Norgestimate | 35 µg | 150-240% | [6][7] |

| Levonorgestrel | 30 µg | 50% | [7] |

| Gestodene (B1671452) | 30 µg (triphasic) | 200-300% | [7] |

| Drospirenone | 30 µg | 250-300% | [7] |

| Dienogest | 30 µg | 250-300% | [7] |

Experimental Protocols for SHBG Measurement

The accurate quantification of SHBG is crucial for evaluating the effects of hormonal contraceptives. The most common methodologies employed in clinical trials are immunoassays, which offer high sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for measuring SHBG concentrations in serum and plasma.

Principle: The sandwich ELISA technique is typically employed. This involves the capture of SHBG from the sample by a specific monoclonal antibody coated on a microplate. A second, enzyme-conjugated monoclonal antibody that recognizes a different epitope on the SHBG molecule is then added, forming a "sandwich." The enzyme (commonly horseradish peroxidase - HRP) catalyzes a colorimetric reaction with a substrate. The intensity of the color produced is directly proportional to the concentration of SHBG in the sample and is measured using a microplate reader.[9][10]

Typical Protocol Outline:

-

Sample Preparation: Serum or plasma samples are collected from subjects. Depending on the assay's dynamic range, samples may require dilution with an appropriate assay buffer.[9]

-

Coating: Microplate wells are pre-coated with a monoclonal antibody specific for human SHBG.

-

Incubation: Calibrators, controls, and prepared samples are added to the wells and incubated to allow SHBG to bind to the immobilized antibody.

-

Washing: The wells are washed to remove unbound components.

-

Addition of Conjugate: An HRP-conjugated anti-SHBG antibody is added to each well and incubated.

-

Second Washing: A second washing step removes any unbound conjugate.

-

Substrate Reaction: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added, and the plate is incubated in the dark for a specified time to allow for color development.[10]

-

Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the enzymatic reaction.[10]

-

Data Acquisition: The optical density of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[11]

-

Calculation: A standard curve is generated by plotting the optical density of the calibrators against their known concentrations. The SHBG concentration in the unknown samples is then interpolated from this curve.[10]

Radioimmunoassay (RIA)

RIA is another sensitive technique used for SHBG quantification, though its use has become less common with the advent of non-radioactive methods like ELISA.

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled SHBG (tracer) competes with the unlabeled SHBG in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radiolabeled SHBG bound to the antibody is inversely proportional to the concentration of unlabeled SHBG in the sample.[4]

Typical Protocol Outline:

-

Reaction Setup: A mixture is prepared containing the patient's serum, a specific anti-SHBG antibody, and a known amount of radioactively labeled SHBG (e.g., with Iodine-125).

-

Incubation: The mixture is incubated to allow for competitive binding to occur.

-

Separation: The antibody-bound SHBG is separated from the free (unbound) SHBG. This can be achieved by precipitation or using a solid-phase antibody.

-

Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Calculation: A standard curve is constructed using known concentrations of unlabeled SHBG. The concentration of SHBG in the patient sample is determined by comparing its radioactivity measurement to the standard curve.[12]

Signaling Pathways and Mechanisms of Action

The increase in SHBG levels during norgestimate/ethinyl estradiol administration is a direct consequence of the pharmacological action of ethinyl estradiol on the liver.

Hepatic Regulation of SHBG Synthesis

Ethinyl estradiol, a potent synthetic estrogen, stimulates the hepatic synthesis and secretion of SHBG.[2] This process is mediated through the binding of ethinyl estradiol to estrogen receptors within hepatocytes. This ligand-receptor complex then acts as a transcription factor, modulating the expression of target genes, including the gene encoding SHBG.

The transcription factor Hepatocyte Nuclear Factor 4-alpha (HNF-4α) is a key regulator of the SHBG gene promoter.[13] Estrogenic compounds are known to enhance the transcriptional activity of HNF-4α, leading to increased SHBG gene expression and subsequent protein synthesis.

Norgestimate's role in this pathway is primarily permissive. Due to its low androgenic activity, it does not significantly bind to androgen receptors in the liver, which would otherwise antagonize the estrogen-driven increase in SHBG production.

References

- 1. mdpi.com [mdpi.com]

- 2. Oral Contraceptives / Birth Control Pills | San Diego Sexual Medicine [sdsm.info]

- 3. A norgestimate-containing oral contraceptive: review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicallabnotes.com [medicallabnotes.com]

- 5. JMIR Research Protocols - Effects of a Monophasic Hormonal Contraceptive With Norgestimate+Ethinyl Estradiol on Menstrual Bleeding: Protocol and Design of a Multicenter, Prospective, Open-Label, Noncomparative Study in Italy [researchprotocols.org]

- 6. Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dbc-labs.com [dbc-labs.com]

- 9. demeditec.com [demeditec.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. Radioimmunoassay for human testosterone-estradiol-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sex hormone-binding globulin gene expression in the liver: drugs and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotransformation of Norgestimate in Human Liver Microsomes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biotransformation of the progestin norgestimate (B1679921), with a specific focus on its metabolism within human liver microsomes. This document delves into the metabolic pathways, involved enzymes, quantitative data, and detailed experimental protocols relevant to the study of this compound in a preclinical setting.

Introduction

Norgestimate is a third-generation progestin widely used in oral contraceptives. As a prodrug, it undergoes extensive first-pass metabolism in the gastrointestinal tract and liver to form its pharmacologically active metabolites.[1][2] Understanding the biotransformation of norgestimate is crucial for predicting its efficacy, potential drug-drug interactions, and inter-individual variability in patients. Human liver microsomes (HLMs) serve as a standard in vitro model for studying hepatic metabolism as they contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2]

Metabolic Pathways of Norgestimate

The biotransformation of norgestimate is a multi-step process initiated by rapid deacetylation to its primary active metabolite, 17-deacetylnorgestimate (norelgestromin).[1][2] Subsequent enzymatic reactions further modify this metabolite and others, leading to a range of products.

The primary metabolic reactions include:

-

Deacetylation: The initial and major metabolic step, converting norgestimate to 17-deacetylnorgestimate. This reaction can occur in the absence of NADPH.[3]

-

Reduction and Hydroxylation: The oxime group of norgestimate and its metabolites can be reduced, and the steroid nucleus can undergo hydroxylation at various positions. These reactions are typically NADPH-dependent, indicating the involvement of CYP enzymes.[3][4]

-

Conjugation: Metabolites can undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[3]

Key Metabolites

Several key metabolites of norgestimate have been identified in in vitro and in vivo studies:

-

17-Deacetylnorgestimate (Norelgestromin): The major and most pharmacologically active metabolite.[1][2]

-

Norgestrel: A downstream metabolite formed from 17-deacetylnorgestimate.[3]

-

Hydroxylated and Conjugated Metabolites: Further downstream products of metabolism.[3][4]

Involved Enzymes

The metabolism of norgestimate and its primary active metabolite, 17-deacetylnorgestimate, is predominantly mediated by the cytochrome P450 system.

-

CYP3A4: Plays a key role in the metabolism of 17-deacetylnorgestimate, with a fraction metabolized (fm) of 0.57.[1] It is also involved in the metabolism of the downstream metabolite, norgestrel.[1]

-

CYP2B6 and CYP2C9: Contribute to a lesser extent to the metabolism of 17-deacetylnorgestimate.[1]

-

UGT1A1: Plays a major role in the glucuronidation of norgestrel.[1]

The deacetylation of norgestimate to 17-deacetylnorgestimate appears to be a rapid process that can occur without the need for cofactors, suggesting the involvement of esterases.[3]

Data Presentation

Quantitative analysis of norgestimate metabolism in human liver microsomes provides valuable insights into the rate and extent of its biotransformation.

Metabolite Formation in Human Liver Microsomes

The following table summarizes the percentage of norgestimate and its metabolites detected after a 5-hour incubation with human liver microsomes in the presence of NADPH.[3]

| Compound | Percentage of Steroid Present (Mean ± SD) |

| Norgestimate | 30.5 ± 14.6% |

| 17-Deacetyl norgestimate | 39.3 ± 20.5% |

| Norgestrel | 10.0 ± 2.3% |

| 3-Keto norgestimate | < 2% |

| Uncharacterized Metabolites | 15.5 ± 8.9% |

Enzyme Kinetic Parameters

Despite a comprehensive literature search, specific enzyme kinetic parameters (Km and Vmax) for the biotransformation of the parent drug, norgestimate , in human liver microsomes were not found. However, the kinetic parameters for the metabolism of its primary active metabolite, 17-deacetylnorgestimate (NGMN) , have been investigated, highlighting the central role of CYP3A4.

The fraction of NGMN metabolized (fm) by specific CYP isoforms is presented below.[1]

| Enzyme | Fraction Metabolized (fm) of 17-Deacetylnorgestimate |

| CYP3A4 | 0.57 |

| CYP2B6 | Minor Contribution |

| CYP2C9 | Minor Contribution |

Experimental Protocols

The following sections detail the methodologies for key experiments in the study of norgestimate biotransformation in human liver microsomes.

In Vitro Incubation with Human Liver Microsomes

This protocol outlines the general procedure for incubating norgestimate with HLMs to study its metabolism.

Materials:

-

Norgestimate

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Internal standard (e.g., a structurally related compound not present in the sample)

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system.

-

Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiation of Metabolic Reaction: Add norgestimate (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., ≤1%) to the pre-warmed incubation mixture to initiate the reaction. The final substrate concentration may vary depending on the experimental goals (e.g., 1-10 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60, and 120 minutes). Time-course studies are recommended to characterize the rate of metabolism.

-

Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.

-

Sample Preparation for Analysis:

-

Vortex the mixture vigorously to precipitate the proteins.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or an HPLC vial for analysis.

-

Analytical Method: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of norgestimate and its metabolites.

General Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, <3 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient elution to separate the parent drug from its metabolites.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: e.g., 40°C.

-

Injection Volume: e.g., 5-10 µL.

General Mass Spectrometric Conditions (Example):

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for norgestimate and each of its metabolites, as well as the internal standard, need to be optimized.

-

Source Parameters: Optimization of parameters such as ion spray voltage, source temperature, and gas flows is required for maximum sensitivity.

Mandatory Visualizations

Signaling Pathway

Caption: Metabolic pathway of norgestimate.

Experimental Workflow

Caption: Experimental workflow for norgestimate metabolism study.

References

- 1. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Effects of Ethinyl Estradiol on Mitochondrial Genome Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethinyl estradiol (B170435) (EE2), a potent synthetic estrogen widely used in oral contraceptives, has been identified as a compound of interest regarding its effects on mitochondrial genome stability. This technical guide provides a comprehensive overview of the current understanding of how EE2 impacts the integrity of mitochondrial DNA (mtDNA). We delve into the molecular signaling pathways implicated in EE2-mediated mitochondrial dysfunction, detail relevant experimental protocols for assessing mitochondrial genome stability, and present a summary of the quantitative effects observed in preclinical studies. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to investigate and understand the mitochondrial toxicity profile of ethinyl estradiol and related compounds.

Introduction

The mitochondrial genome, a small, circular DNA molecule, is critical for cellular energy production through oxidative phosphorylation (OXPHOS). The stability of mtDNA is paramount for normal cellular function, and its damage has been linked to a variety of human diseases. Ethinyl estradiol, due to its estrogenic activity and widespread human exposure, has come under scrutiny for its potential to disrupt mitochondrial homeostasis. Emerging evidence suggests a statistically significant relationship between EE2 exposure and an increased frequency of mitochondrial heteroplasmy, a condition where a cell harbors multiple different mtDNA variants.[1][2] This guide synthesizes the current knowledge on the mechanisms underlying these effects and provides practical guidance for their investigation.

Signaling Pathways of Ethinyl Estradiol in Mitochondria

The effects of ethinyl estradiol on mitochondria are believed to be mediated through a combination of genomic and non-genomic signaling pathways, primarily involving estrogen receptors (ERs). Both ERα and ERβ have been found to localize within mitochondria, suggesting a direct role in regulating mtDNA transcription and replication.[3]

Exposure to EE2 can lead to the following key events:

-

Estrogen Receptor Activation: EE2 binds to estrogen receptors, which can translocate to the mitochondria.

-

Induction of Oxidative Stress: EE2 treatment has been shown to increase the production of mitochondrial superoxide (B77818), a reactive oxygen species (ROS), indicating an increase in respiratory chain activity that can also lead to oxidative damage.[1][4][5][6]

-

Alteration of Mitochondrial Gene Expression: EE2 can enhance the transcript levels of several mtDNA-encoded genes, such as those for cytochrome c oxidase subunits.[4][7]

-

Impact on Mitochondrial Biogenesis: Estrogens are known to influence the expression of key regulators of mitochondrial biogenesis, such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (Tfam).[8][9][10][11]

The following diagram illustrates a proposed signaling pathway for the effects of ethinyl estradiol on mitochondrial genome stability.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of ethinyl estradiol on mitochondrial genome stability.

Quantification of Mitochondrial DNA Heteroplasmy

Objective: To quantify the frequency of different mtDNA variants within a cell population following EE2 exposure.

Methodology: Digital PCR (dPCR) is a highly precise method for quantifying low-frequency mutations.

Protocol:

-

DNA Extraction: Isolate total DNA from control and EE2-treated cells or tissues using a standard DNA extraction kit.

-

dPCR Assay Design: Design dPCR assays with fluorescently labeled probes that specifically target the wild-type and mutant mtDNA sequences of interest.

-

dPCR Reaction Setup: Prepare dPCR reactions containing the extracted DNA, dPCR master mix, and the designed primers and probes.

-

Droplet Generation: Partition the dPCR reactions into thousands of nanoliter-sized droplets.

-

Thermal Cycling: Perform PCR amplification on a thermal cycler.

-

Data Acquisition and Analysis: Read the fluorescence of each droplet on a dPCR reader. The number of positive droplets for each probe is used to calculate the absolute concentration of wild-type and mutant mtDNA. The heteroplasmy level is expressed as the percentage of mutant mtDNA relative to the total mtDNA.

Measurement of Mitochondrial DNA Copy Number

Objective: To determine the relative amount of mtDNA compared to nuclear DNA (nDNA) after EE2 treatment.

Methodology: Quantitative PCR (qPCR) is a widely used method for this purpose.

Protocol:

-

DNA Extraction: Isolate total DNA from control and EE2-treated samples.

-

qPCR Assay Design: Design qPCR primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).

-

qPCR Reaction Setup: Prepare qPCR reactions containing the extracted DNA, SYBR Green or TaqMan master mix, and the respective mitochondrial and nuclear primer sets in separate wells.

-

Thermal Cycling and Data Acquisition: Perform qPCR on a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for the mitochondrial and nuclear targets. The relative mtDNA copy number can be calculated using the ΔΔCt method, normalizing the mtDNA target to the nDNA target.

Assessment of Mitochondrial DNA Damage

Objective: To quantify the extent of DNA lesions in the mitochondrial genome induced by EE2.

Methodology: Long-amplicon quantitative PCR (LA-qPCR) is used to assess DNA damage. The principle is that DNA lesions can block the progression of DNA polymerase, leading to a decrease in the amplification of a long DNA fragment.

Protocol:

-

DNA Extraction: Isolate total DNA from control and EE2-treated samples.

-